7alpha-NHMe-ginkgolide B
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Overview
Description
7alpha-NHMe-ginkgolide B is a derivative of ginkgolide B, a natural product isolated from the leaves of the Ginkgo biloba tree. Ginkgolides are known for their unique chemical structure, which includes a rigid cage-like skeleton composed of multiple rings. This compound has been studied for its pharmacological properties, particularly its potential as a platelet-activating factor receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7alpha-NHMe-ginkgolide B typically involves the modification of ginkgolide BThis can be achieved through a series of steps involving protection and deprotection of functional groups, as well as selective oxidation and reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction of ginkgolide B from Ginkgo biloba leaves, followed by chemical modification. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7alpha-NHMe-ginkgolide B can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
7alpha-NHMe-ginkgolide B has been explored for various scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic agent for conditions involving platelet-activating factor receptor activity.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 7alpha-NHMe-ginkgolide B involves its interaction with the platelet-activating factor receptor. By binding to this receptor, it inhibits the activity of platelet-activating factor, which plays a role in various inflammatory and allergic responses. This inhibition can lead to reduced platelet aggregation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ginkgolide A
- Ginkgolide C
- Ginkgolide J
- Ginkgolide K
Uniqueness
7alpha-NHMe-ginkgolide B is unique due to the presence of the methylamine group at the 7alpha position, which enhances its pharmacological properties compared to other ginkgolides. This modification allows for more specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C21H27NO10 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
(1S,6R,9S,13S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-9-(methylamino)-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C21H27NO10/c1-6-13(25)29-12-9(23)19-11-7(22-5)8(17(2,3)4)18(19)10(24)14(26)31-16(18)32-21(19,15(27)30-11)20(6,12)28/h6-12,16,22-24,28H,1-5H3/t6?,7-,8?,9?,10-,11?,12-,16?,18?,19?,20+,21-/m0/s1 |
InChI Key |
IFVRBXXBLQUPAA-WOBCBQRJSA-N |
Isomeric SMILES |
CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C([C@@H]5NC)C(C)(C)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5NC)C(C)(C)C)C(C(=O)OC6O4)O)O |
Origin of Product |
United States |
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